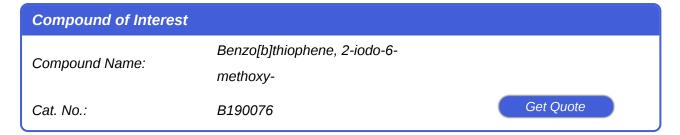


# Benzo[b]thiophene, 2-iodo-6-methoxy- structure and properties

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An In-depth Technical Guide to 2-Iodo-6-methoxybenzo[b]thiophene

#### Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic core in medicinal chemistry and materials science. Recognized as a privileged structure, its derivatives exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] Several successful drugs, such as the selective estrogen receptor modulator Raloxifene and the asthma treatment Zileuton, are based on this moiety.[2]

This technical guide focuses on a specific derivative, 2-lodo-6-methoxybenzo[b]thiophene (CAS No. 183133-89-3).[3][4] This compound is not typically an end-product but rather a crucial synthetic intermediate. The presence of an iodo group at the C2 position, a site known for its reactivity, makes it a versatile building block for constructing more complex molecules. The 6methoxy group, an electron-donating substituent, modulates the electronic properties of the ring system, influencing its reactivity and the biological activity of its downstream products. This document provides a detailed overview of its structure, properties, synthesis, and applications for researchers and professionals in drug development.

# **Physicochemical and Computed Properties**

The fundamental properties of 2-Iodo-6-methoxybenzo[b]thiophene are summarized below. While extensive experimental data for this specific intermediate is not widely published, key



properties can be identified from chemical databases.

Property	Value	Source
CAS Number	183133-89-3	[3][4]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> IOS	[5]
Molecular Weight	290.12 g/mol	[5]
Canonical SMILES	COC1=CC2=C(C=C1)SC(=C2)	
InChI Key	Not Widely Available	
Appearance	Expected to be a solid	Inference
Storage	Store at 4°C, protect from light	[6]

Note: Some data, such as appearance and storage conditions, are inferred from structurally similar compounds like 2-iodobenzo[b]thiophene.

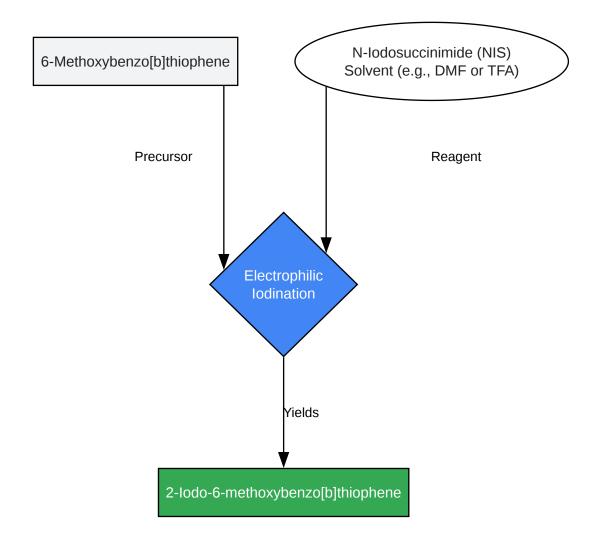
# **Synthesis and Reactivity**

While specific literature detailing a high-yield synthesis exclusively for 2-iodo-6-methoxybenzo[b]thiophene is sparse, its preparation can be logically inferred from standard organometallic and electrophilic substitution reactions common for this class of heterocycles.

### **Synthetic Workflow**

The most plausible synthetic route involves the direct iodination of the precursor, 6-methoxybenzo[b]thiophene. The benzo[b]thiophene ring system is susceptible to electrophilic substitution, preferentially at the C2 or C3 position. Reagents such as N-lodosuccinimide (NIS) are commonly used for efficient and regioselective iodination of electron-rich aromatic systems.





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Caption: A plausible workflow for the synthesis of 2-iodo-6-methoxybenzo[b]thiophene.

## **Experimental Protocol: Representative Iodination**

The following is a generalized protocol for the iodination of a benzo[b]thiophene precursor, based on standard laboratory procedures. Researchers should optimize conditions for the specific substrate.

• Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 6-methoxybenzo[b]thiophene in a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or trifluoroacetic acid (TFA).



- Reaction: Cool the solution in an ice bath to 0°C. Add 1.1 equivalents of N-lodosuccinimide (NIS) portion-wise over 15 minutes, ensuring the temperature remains low.
- Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
- Workup: Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) to neutralize any remaining iodine.
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, 2-iodo-6-methoxybenzo[b]thiophene.

### **Core Reactivity**

The primary utility of 2-iodo-6-methoxybenzo[b]thiophene in synthetic chemistry stems from the reactivity of the carbon-iodine bond at the C2 position. This site is highly amenable to transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

- Suzuki Coupling: Reaction with aryl or alkyl boronic acids to form C-C bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. [7][8]
- Heck Coupling: Reaction with alkenes.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This reactivity allows for the strategic introduction of diverse functional groups and scaffolds, enabling the exploration of a wide chemical space during lead optimization.

# **Applications in Drug Development**

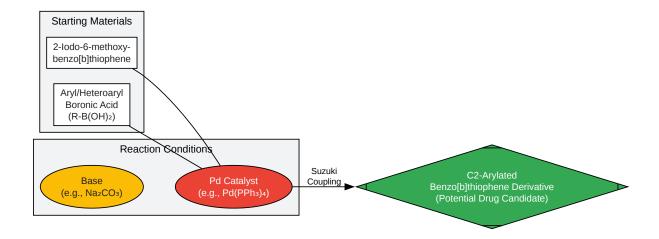


The benzo[b]thiophene core is a cornerstone in the development of therapeutics for a multitude of diseases.[1][2] While 2-iodo-6-methoxybenzo[b]thiophene itself is not known to be a therapeutic agent, its role as a key intermediate is critical for the synthesis of biologically active molecules.

# Role as a Versatile Building Block

The ability to functionalize the C2 position via cross-coupling makes this compound an invaluable synthon.[9] Medicinal chemists can use it to append various pharmacophores or fragments to the benzo[b]thiophene core to modulate biological activity, selectivity, and pharmacokinetic properties (ADME).

The diagram below illustrates how 2-iodo-6-methoxybenzo[b]thiophene can be used in a Suzuki coupling reaction—a common strategy in drug discovery—to generate a more complex, potentially bioactive molecule.



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Caption: The role of 2-iodo-6-methoxybenzo[b]thiophene in Suzuki cross-coupling.

## **Therapeutic Potential of Derivatives**



By using this intermediate, researchers can synthesize libraries of novel compounds for screening against various biological targets. Derivatives of benzo[b]thiophene have shown promise as:

- Enzyme Inhibitors: Targeting kinases, cholinesterases, and other enzymes implicated in disease.[10][11]
- Receptor Modulators: Interacting with receptors such as the estrogen receptor.
- Antimicrobial and Antifungal Agents: The thiophene scaffold is a component of many compounds with activity against microbial pathogens.[9]

The methoxy group at the 6-position can also play a crucial role. It can form hydrogen bonds with biological targets and influence the molecule's metabolic stability and solubility, which are critical parameters for drug development.

#### Conclusion

2-lodo-6-methoxybenzo[b]thiophene is a strategically important molecule for chemical and pharmaceutical research. While its direct biological activity is not the focus, its value as a functionalized building block is immense. Its well-defined reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of novel, complex, and potentially therapeutic benzo[b]thiophene derivatives. For researchers in drug discovery, this compound represents a key starting point for the rational design and development of next-generation medicines targeting a broad spectrum of diseases.

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